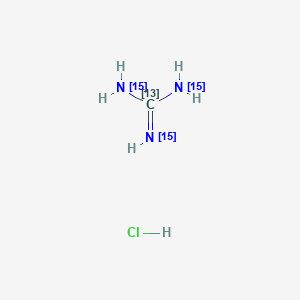![molecular formula C11H24O2Si B056346 Silane, (1,1-dimethylethyl)[(1-ethoxycyclopropyl)oxy]dimethyl-(9CI) CAS No. 117726-73-5](/img/structure/B56346.png)
Silane, (1,1-dimethylethyl)[(1-ethoxycyclopropyl)oxy]dimethyl-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethoxy-1-(tert-butyldimethylsiloxy)cyclopropane is a chemical compound with the molecular formula C11H24O2Si. It is characterized by the presence of a cyclopropane ring substituted with an ethoxy group and a tert-butyldimethylsiloxy group. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.
Méthodes De Préparation
The synthesis of 1-Ethoxy-1-(tert-butyldimethylsiloxy)cyclopropane typically involves the reaction of cyclopropane derivatives with ethoxy and tert-butyldimethylsiloxy reagents under specific conditions. One common method includes the use of cyclopropane carboxylates as starting materials, which undergo substitution reactions with ethoxy and tert-butyldimethylsiloxy groups in the presence of catalysts. Industrial production methods may involve large-scale reactions in controlled environments to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-Ethoxy-1-(tert-butyldimethylsiloxy)cyclopropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy or tert-butyldimethylsiloxy groups are replaced by other nucleophiles.
Hydrolysis: In the presence of acidic or basic conditions, the compound can undergo hydrolysis to yield cyclopropane derivatives and corresponding alcohols or silanols.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and specific catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Ethoxy-1-(tert-butyldimethylsiloxy)cyclopropane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-Ethoxy-1-(tert-butyldimethylsiloxy)cyclopropane involves its interaction with specific molecular targets and pathways. The compound’s reactivity is influenced by the presence of the cyclopropane ring and the substituent groups, which can participate in various chemical reactions. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-Ethoxy-1-(tert-butyldimethylsiloxy)cyclopropane can be compared with other similar compounds, such as:
1-Methoxy-1-(tert-butyldimethylsiloxy)cyclopropane: Similar structure but with a methoxy group instead of an ethoxy group.
1-Ethoxy-1-(trimethylsiloxy)cyclopropane: Similar structure but with a trimethylsiloxy group instead of a tert-butyldimethylsiloxy group.
1-Ethoxy-1-(tert-butyldimethylsiloxy)cyclobutane: Similar structure but with a cyclobutane ring instead of a cyclopropane ring.
The uniqueness of 1-Ethoxy-1-(tert-butyldimethylsiloxy)cyclopropane lies in its specific combination of substituent groups and the cyclopropane ring, which imparts distinct reactivity and properties.
Propriétés
Numéro CAS |
117726-73-5 |
|---|---|
Formule moléculaire |
C11H24O2Si |
Poids moléculaire |
216.39 g/mol |
Nom IUPAC |
tert-butyl-(1-ethoxycyclopropyl)oxy-dimethylsilane |
InChI |
InChI=1S/C11H24O2Si/c1-7-12-11(8-9-11)13-14(5,6)10(2,3)4/h7-9H2,1-6H3 |
Clé InChI |
NHLLTCZAWPDZSM-UHFFFAOYSA-N |
SMILES |
CCOC1(CC1)O[Si](C)(C)C(C)(C)C |
SMILES canonique |
CCOC1(CC1)O[Si](C)(C)C(C)(C)C |
Synonymes |
Silane, (1,1-dimethylethyl)[(1-ethoxycyclopropyl)oxy]dimethyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


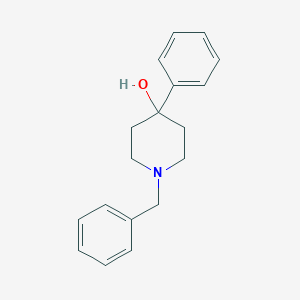
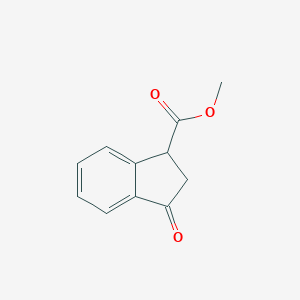
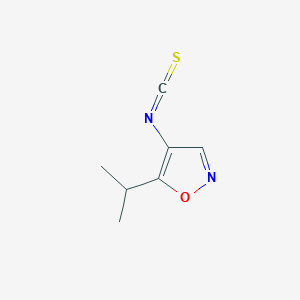
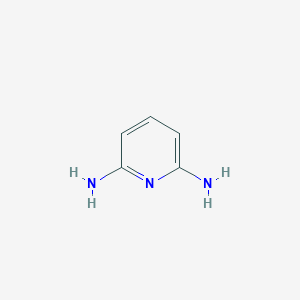
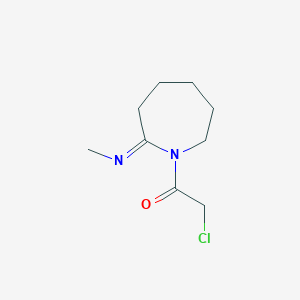

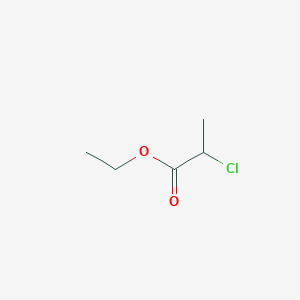
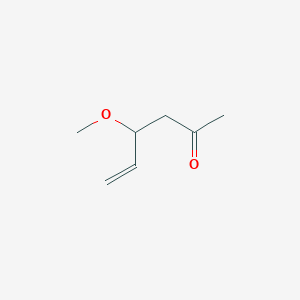

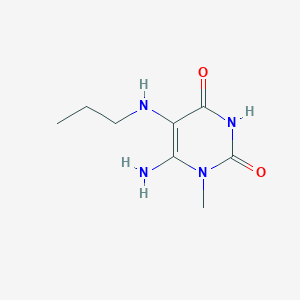

![[(1S,2R,4S,5R)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] 1H-indole-3-carboxylate](/img/structure/B56292.png)

